Cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester, trans-

Description

Chemical Structure and Identification

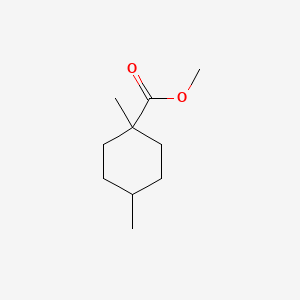

The compound cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester, trans- (CAS: 24292-52-2) is a cyclohexane derivative featuring:

- A trans configuration of substituents on the cyclohexane ring.

- Two methyl groups at the 1 and 4 positions.

- A methyl ester group (-COOCH₃) replacing the carboxylic acid proton.

Properties

IUPAC Name |

methyl 1,4-dimethylcyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-8-4-6-10(2,7-5-8)9(11)12-3/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLQLGTFGVSLQJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)(C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10885229, DTXSID80885231, DTXSID30865083 | |

| Record name | Cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10885229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80885231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 1,4-dimethylcyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30865083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23059-38-3, 23250-42-2 | |

| Record name | Cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023059383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023250422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester, cis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester, trans- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10885229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80885231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Dimethylcyclohexane Carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester, trans- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Hydrogenation of Dimethyl Terephthalate Derivatives

Dimethyl terephthalate (DMT) derivatives serve as common precursors. In the presence of ruthenium- or nickel-based catalysts , DMT undergoes selective ring hydrogenation under high-pressure H₂ (100–200 atm) at 160–200°C. The addition of p-toluic acid methyl ester or 4-methylcyclohexanecarboxylic acid methyl ester (10–25 wt%) suppresses monofunctional ester byproducts, achieving >95% yield of the trans isomer. For example:

Potassium-Modified Nickel Catalysts

Recent advances utilize KF-doped Ni/SiO₂ catalysts to enhance selectivity. Potassium reduces acidic sites on Ni, minimizing ester hydrogenolysis and favoring aromatic ring saturation:

| Parameter | Ni/SiO₂ | KF-Ni/SiO₂ |

|---|---|---|

| Conversion (%) | 41 | 95 |

| Trans Selectivity (%) | 83 | 97 |

| This system operates at milder conditions (100–140°C, 50 bar H₂), reducing energy costs. |

Esterification of Cyclohexanecarboxylic Acids

Esterification of pre-formed trans-1,4-dimethylcyclohexanecarboxylic acid with methanol is a two-step approach.

Acid-Catalyzed Esterification

The carboxylic acid reacts with methanol in the presence of H₂SO₄ or p-toluenesulfonic acid :

Reactive Distillation

Industrial scales employ reactive distillation to shift equilibrium:

Stereochemical Control via Isomerization

Cis/trans mixtures generated during synthesis are enriched to trans dominance using base-mediated isomerization.

Sodium Hydroxide-Mediated Isomerization

Heating cis-rich mixtures with NaOH in methanol (80–100°C) achieves thermodynamic trans preference:

Catalytic Isomerization

Palladium on carbon (Pd/C) in H₂ atmosphere isomerizes cis esters at 25–50°C:

Comparative Analysis of Methods

| Method | Yield (%) | Trans Purity (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Ru-Catalyzed Hydrogenation | 96 | 97 | High | Industrial |

| KF-Ni Catalyzed | 95 | 97 | Moderate | Pilot |

| Esterification | 85 | 99* | Low | Lab |

| Isomerization | 75 | 90 | Moderate | Bench |

| *Assumes purified trans-acid feedstock. |

Industrial-Scale Optimization

Continuous Hydrogenation Reactors

Tubular reactors with Raney Ni catalysts achieve 99% conversion at 180°C and 150 bar H₂, with in-line distillation removing byproducts.

Solvent Recycling

Dimethyl 1,4-cyclohexanedicarboxylate solvent is recovered (>95%) via vacuum distillation, reducing raw material costs.

Emerging Techniques

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester, trans- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form alcohols or alkanes.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base or acid catalyst.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Fragrance Industry

Cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester, trans- is widely utilized as a fragrance ingredient due to its pleasant scent profile. It has been assessed for safety and efficacy in various formulations.

- Safety Assessment : Research indicates that the compound does not present significant genotoxicity or skin sensitization risks. In a study conducted under Good Laboratory Practice (GLP), it was found non-mutagenic in bacterial assays (Ames test) and non-clastogenic in chromosome aberration studies involving human lymphocytes .

- Usage in Formulations : The compound is incorporated into perfumes and personal care products, enhancing scent longevity without adverse health effects .

Pharmaceutical Applications

The compound's structural characteristics make it a candidate for pharmaceutical applications. Its derivatives are explored for potential therapeutic uses.

- Synthesis of Derivatives : Cyclohexanecarboxylic acid derivatives have been investigated for their pharmacological properties. For example, trans-4-amino-cyclohexanecarboxylic acid esters are synthesized for potential use in drug formulations .

- Toxicological Studies : A 28-day oral toxicity study indicated that the compound has a No Observed Adverse Effect Level (NOAEL) at 150 mg/kg/day, suggesting a favorable safety profile for further development .

Chemical Intermediate

As a chemical intermediate, cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester, trans- plays a crucial role in the synthesis of various chemical compounds.

- Synthesis Processes : The compound can be utilized in synthetic pathways to create more complex molecules. For instance, it is involved in the hydrogenation processes of related compounds to yield desired stereoisomers .

Case Study 1: Toxicological Safety Assessment

A comprehensive toxicological assessment demonstrated that cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester, trans- does not exhibit significant toxicity or genotoxicity. The results from multiple studies confirm its safety for use in consumer products:

| Endpoint | Result |

|---|---|

| Ames Test | Non-mutagenic |

| Chromosome Aberration | Non-clastogenic |

| Skin Sensitization | No concern |

Case Study 2: Fragrance Ingredient Evaluation

The RIFM (Research Institute for Fragrance Materials) conducted an extensive evaluation of cyclohexanecarboxylic acid as a fragrance ingredient. The findings concluded that it is safe for use in cosmetic formulations at specified concentrations .

Mechanism of Action

The mechanism of action of cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester, trans- involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in various biochemical reactions. The trans-configuration of the methyl groups can influence the compound’s binding affinity and specificity towards different molecular targets.

Comparison with Similar Compounds

Molecular Formula and Properties

- Molecular Formula : C₁₁H₁₈O₂ (deduced from structural analogs and substituent analysis).

Structural Analogs and Isomers

Dimethyl 1,4-Cyclohexanedicarboxylate (cis and trans)

- Structure : Contains two ester groups at 1,4 positions.

- Isomerism :

- Comparison : The target compound lacks a second ester group but shares trans stereochemistry, likely resulting in similar thermal stability but altered reactivity due to fewer electron-withdrawing groups.

Cyclohexanecarboxylic Acid, 5-(tert-Butyl)-2-oxo-, Methyl Ester

- Structure : Features a bulky tert-butyl group and a ketone (oxo) substituent (CAS: 74851-58-4) .

- Molecular Weight : 212.29 g/mol.

- Comparison : The tert-butyl group increases steric hindrance, reducing reactivity in nucleophilic substitutions compared to the target compound.

Cyclohexanecarboxylic Acid, 4-Hydroxy-1-methyl-, Methyl Ester, cis

- Structure : Contains a hydroxyl group and methyl substituents (CAS: 87787-05-1) .

- Molecular Formula : C₉H₁₆O₃.

- Comparison : The hydroxyl group enhances polarity and hydrogen-bonding capacity, increasing water solubility relative to the target compound.

Substituent Effects on Physicochemical Properties

Reactivity and Functional Group Comparisons

- Ester Reactivity : The target compound’s methyl ester group is susceptible to hydrolysis under acidic/basic conditions, similar to dimethyl 1,4-cyclohexanedicarboxylate .

- Stereochemical Influence : Trans isomers generally exhibit higher symmetry and lower melting points compared to cis counterparts (e.g., cis- vs. trans-dimethyl esters) .

Biological Activity

Cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester, trans- is an organic compound with the molecular formula C10H18O2. This compound is significant in both chemical synthesis and biological research due to its unique structural properties and potential interactions with biological systems. This article reviews its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound features a cyclohexane ring substituted with two methyl groups at the 1 and 4 positions in a trans configuration. This configuration influences its chemical reactivity and biological interactions. The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid, which is essential for its biological activity.

The biological activity of cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester, trans- primarily involves:

- Ester Hydrolysis : In biological systems, esterases catalyze the hydrolysis of the ester bond, yielding cyclohexanecarboxylic acid and methanol. This reaction is crucial for the compound's metabolism and subsequent biological effects .

- Interaction with Biological Targets : The released carboxylic acid can participate in various biochemical pathways, influencing cellular functions and potentially modulating physiological responses.

Biological Activity

Research has indicated that cyclohexanecarboxylic acid derivatives exhibit various biological activities:

- Anti-inflammatory Effects : Some studies suggest that related compounds can inhibit inflammatory pathways by modulating cytokine release and NF-κB activation .

- Hemostatic Activity : Investigations into similar compounds have shown potential in influencing blood coagulation processes .

Case Study 1: Synthesis and Biological Evaluation

A study synthesized several derivatives of cyclohexanecarboxylic acid to evaluate their hemostatic properties. The compounds were tested for their ability to influence clot formation and fibrinolysis using a clot formation assay. Results indicated that certain derivatives exhibited significantly lower clotting times compared to controls, suggesting enhanced hemostatic activity .

Case Study 2: Cytotoxicity Assessment

In another investigation focusing on cytotoxicity and genotoxicity of related compounds, it was found that these derivatives did not exhibit significant cytotoxic effects on monocyte/macrophage peripheral blood cells at concentrations up to 100 μM. This indicates a favorable safety profile for potential therapeutic applications .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Cyclohexanecarboxylic acid | Parent Compound | Basic metabolic activity |

| 1,4-Cyclohexanedicarboxylic acid | Dicarboxylic Acid | Enhanced anti-inflammatory |

| Dimethyl 1,4-cyclohexanedicarboxylate | Ester Derivative | Potential hemostatic effects |

The unique trans configuration of cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester distinguishes it from its cis counterpart and other similar compounds. This structural difference can lead to variations in binding affinities and biological activities.

Q & A

Basic Research Questions

Q. What are the preferred synthetic routes for trans-1,4-dimethylcyclohexanecarboxylic acid methyl ester?

- Methodological Answer : Synthesis typically involves esterification of the trans-1,4-dimethylcyclohexanecarboxylic acid with methanol under acid catalysis (e.g., H₂SO₄ or HCl). A related approach in describes methyl ester formation via carbamoyl intermediates, suggesting analogous catalytic conditions for esterification. For stereochemical control, trans-configuration can be ensured by starting with pre-functionalized trans-cyclohexane precursors or using stereoselective catalysts.

Q. How can the trans stereochemistry of this compound be confirmed experimentally?

- Methodological Answer :

- NMR Spectroscopy : Coupling constants (³J) between protons on the cyclohexane ring and substituents (methyl and ester groups) provide spatial insights. For trans-1,4-dimethyl groups, distinct splitting patterns arise due to equatorial vs. axial positioning.

- X-ray Crystallography : Resolving the crystal structure unambiguously confirms the trans configuration. highlights similar structural analyses for formyl-ester derivatives.

- Vibrational Spectroscopy (IR) : Key absorption bands (e.g., C=O stretch at ~1740 cm⁻¹) and ring deformation modes can differentiate trans and cis isomers.

Q. What are the stable conformations of trans-1,4-dimethylcyclohexanecarboxylic acid methyl ester?

- Methodological Answer :

- Chair Conformation Analysis : The trans-1,4-dimethyl groups adopt equatorial positions to minimize 1,3-diaxial strain. Computational modeling (e.g., molecular mechanics or DFT) can predict energy differences between axial-equatorial and equatorial-equatorial conformers. demonstrates energy measurements for substituted cyclohexanes, showing equatorial substituents are favored by ~7–10 kJ/mol.

- Steric and Electronic Effects : The ester group’s orientation (axial vs. equatorial) influences ring puckering and torsional strain, which can be visualized using software like Avogadro or Gaussian.

Advanced Research Questions

Q. How can diastereomeric impurities (e.g., cis isomers) be resolved during synthesis?

- Methodological Answer :

- Chiral Chromatography : Use chiral stationary phases (e.g., cellulose- or amylose-based columns) to separate trans and cis isomers based on differential retention times.

- Recrystallization : Diastereomers often exhibit distinct solubility profiles. highlights resolving stereoisomeric mixtures via solvent optimization (e.g., ethanol/water systems).

- Dynamic Kinetic Resolution : Catalytic methods (e.g., enzymatic esterification) can selectively favor the trans isomer under controlled pH and temperature.

Q. How does the compound’s conformation influence its reactivity in ester hydrolysis?

- Methodological Answer :

- Steric Hindrance : Axial ester groups experience greater steric hindrance from axial methyl groups, slowing nucleophilic attack (e.g., by OH⁻ in basic hydrolysis).

- Electronic Effects : Equatorial ester groups may exhibit enhanced electrophilicity due to reduced ring strain. ’s energy measurements correlate conformation with reactivity trends.

- Experimental Validation : Compare hydrolysis rates (via HPLC or titrimetry) for axial vs. equatorial conformers under acidic/basic conditions.

Q. What are its potential applications in material science or drug discovery?

- Methodological Answer :

- Liquid Crystals : Trans-cyclohexane derivatives are used in liquid crystal displays (LCDs) due to their rigid, planar structures. demonstrates analogous trans-ester derivatives (e.g., 4-butyl-substituted esters) as mesogens in nematic phases.

- Drug Discovery : The trans-1,4-dimethyl motif may serve as a scaffold for bioactive molecules. Molecular docking studies can evaluate interactions with target proteins (e.g., enzymes or receptors).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.